molecular formula C17H17ClN2O3 B2792779 4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide CAS No. 726154-00-3

4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide

Cat. No. B2792779
CAS RN: 726154-00-3
M. Wt: 332.78
InChI Key: NHIZMCRFFYCUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as Celecoxib, which is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means it specifically targets the COX-2 enzyme responsible for inflammation and pain.

Mechanism of Action

Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, Celecoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for maintaining the protective lining of the stomach and intestines.
Biochemical and Physiological Effects:
Celecoxib has been found to have a wide range of biochemical and physiological effects. It reduces inflammation and pain by inhibiting the production of prostaglandins. Celecoxib also has antitumor properties and may inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). Furthermore, Celecoxib has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Celecoxib has also been studied for its potential use in the treatment of cardiovascular diseases, including stroke and heart attack.

Advantages and Limitations for Lab Experiments

Celecoxib has several advantages as a research tool. It is a selective COX-2 inhibitor, which means it specifically targets the COX-2 enzyme responsible for inflammation and pain. This makes Celecoxib a useful tool for studying the role of COX-2 in various diseases. However, Celecoxib also has limitations as a research tool. It is a drug that has been approved for clinical use, which means it may have off-target effects that could confound research results. Furthermore, Celecoxib is a relatively expensive drug, which may limit its use in some research settings.

Future Directions

There are several future directions for research on Celecoxib. One area of research is the development of new COX-2 inhibitors that are more selective and have fewer off-target effects. Another area of research is the use of Celecoxib in combination with other drugs to enhance its antitumor or neuroprotective effects. Furthermore, Celecoxib may have potential as a treatment for other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, the use of Celecoxib in combination with other drugs may be explored to enhance its therapeutic effects while minimizing its side effects.

Synthesis Methods

The synthesis of 4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide involves the reaction of 4-(4-ethoxyphenylamino)phenol with thionyl chloride to form 4-(4-ethoxyphenylamino)phenyl chloroformate, which is then reacted with 2-aminoacetamide to produce 4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide. This synthesis method has been widely used to produce Celecoxib in large quantities.

Scientific Research Applications

Celecoxib has been extensively studied for its anti-inflammatory, analgesic, and antitumor properties. It has been shown to be effective in treating various types of cancer, such as breast cancer, colon cancer, and prostate cancer. Celecoxib has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, Celecoxib has been studied for its potential use in the treatment of cardiovascular diseases, including stroke and heart attack.

properties

IUPAC Name

4-[(2-chloroacetyl)amino]-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-2-23-15-9-7-14(8-10-15)20-17(22)12-3-5-13(6-4-12)19-16(21)11-18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIZMCRFFYCUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide

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